2-({2-[(4,5-DIMETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)BENZAMIDE
Overview
Description
2-({2-[(4,5-DIMETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)BENZAMIDE is a complex organic compound that features a benzamide core linked to a triazole ring through a thioacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(4,5-DIMETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)BENZAMIDE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazides and amides under acidic or basic conditions.
Thioacetylation: The triazole derivative is then reacted with thioacetic acid or its derivatives to introduce the thioacetyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Triazoles: From nucleophilic substitution reactions.
Scientific Research Applications
2-({2-[(4,5-DIMETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to the bioactivity of the triazole ring.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism by which 2-({2-[(4,5-DIMETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)BENZAMIDE exerts its effects involves several pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Protein Binding: It can form stable complexes with proteins, altering their function and activity.
Cellular Pathways: The compound may interfere with cellular signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-({2-[(4,5-DIMETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)BENZAMIDE is unique due to its combination of a benzamide core with a thioacetylated triazole ring. This structure imparts distinct chemical properties and potential biological activities that are not observed in simpler triazole derivatives .
Properties
IUPAC Name |
2-[[2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S/c1-8-16-17-13(18(8)2)21-7-11(19)15-10-6-4-3-5-9(10)12(14)20/h3-6H,7H2,1-2H3,(H2,14,20)(H,15,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USTUTPQUUFBXGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)SCC(=O)NC2=CC=CC=C2C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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